molecular formula C21H24O2 B12412183 9(11)-Dehydromestranol-d3

9(11)-Dehydromestranol-d3

Cat. No.: B12412183
M. Wt: 311.4 g/mol
InChI Key: GVXJUYLYKYITPG-FQAVSHCRSA-N
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Description

9(11)-Dehydromestranol-d3: is a deuterated derivative of 9(11)-dehydromestranol, a synthetic estrogen. Deuterium is a stable isotope of hydrogen, and its incorporation into the compound can provide insights into the metabolic pathways and mechanisms of action of estrogens. This compound is often used in scientific research to study the effects of estrogens in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromestranol-d3 typically involves the deuteration of 9(11)-dehydromestranol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and catalysts. The process must be carefully monitored to achieve high yields and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9(11)-Dehydromestranol-d3 can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully hydrogenated mestranol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: 9(11)-Dehydromestranol-d3 is used as a tracer in chemical studies to understand the metabolic pathways of estrogens. The incorporation of deuterium allows researchers to track the compound’s transformation and interactions in chemical reactions.

Biology: In biological research, this compound helps in studying the effects of estrogens on cellular processes. It is used in experiments to investigate estrogen receptor binding, gene expression, and cellular proliferation.

Medicine: The compound is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogens. It aids in the development of estrogen-based therapies and drugs.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new estrogenic drugs. Its deuterated form provides stability and helps in detailed analysis during drug formulation.

Mechanism of Action

9(11)-Dehydromestranol-d3 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The pathways involved in its action include the activation of gene expression related to cell growth, differentiation, and reproductive functions.

Comparison with Similar Compounds

    Mestranol: A synthetic estrogen similar to 9(11)-Dehydromestranol-d3 but without deuterium incorporation.

    Ethinylestradiol: Another synthetic estrogen used in contraceptives and hormone replacement therapy.

    Estradiol: A natural estrogen hormone with similar biological effects.

Uniqueness: The uniqueness of this compound lies in its deuterium incorporation, which provides stability and allows for detailed metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.

Properties

Molecular Formula

C21H24O2

Molecular Weight

311.4 g/mol

IUPAC Name

(8S,13S,14S,17R)-17-ethynyl-13-methyl-3-(trideuteriomethoxy)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1/i3D3

InChI Key

GVXJUYLYKYITPG-FQAVSHCRSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C

Canonical SMILES

CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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